molecular formula C19H20Cl2N2O3S B2375423 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide CAS No. 941870-52-6

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B2375423
CAS No.: 941870-52-6
M. Wt: 427.34
InChI Key: GXFFBUWETRPPCZ-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes, potentially as an inhibitor or activator of specific enzymes.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Possible use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dichloroaniline with benzoyl chloride under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide core with cyclopentylmethylamine and a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide: can be compared with other benzamides and sulfonamides.

    N-(2,5-dichlorophenyl)-4-(N-methylsulfamoyl)benzamide: Similar structure but lacks the cyclopentyl group.

    4-(N-cyclopentyl-N-methylsulfamoyl)benzamide: Similar structure but lacks the dichlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-23(15-4-2-3-5-15)27(25,26)16-9-6-13(7-10-16)19(24)22-18-12-14(20)8-11-17(18)21/h6-12,15H,2-5H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFBUWETRPPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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